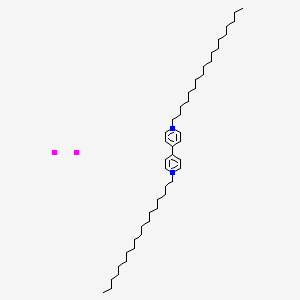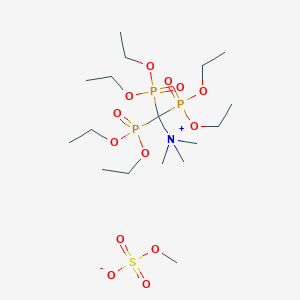![molecular formula C26H10N4 B14321097 2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile CAS No. 112175-25-4](/img/structure/B14321097.png)
2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the indeno[1,2-b]fluorene family, which is characterized by a fused ring system that includes both indene and fluorene units. The presence of the dipropanedinitrile groups further enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain binding sites on proteins or other biological molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]fluorene-6,12-dione: A related compound with similar structural features but different functional groups.
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: Another derivative with distinct substituents that affect its chemical properties.
Uniqueness
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is unique due to the presence of the dipropanedinitrile groups, which enhance its reactivity and potential for various applications. This makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
112175-25-4 |
|---|---|
Molekularformel |
C26H10N4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-[12-(dicyanomethylidene)indeno[1,2-b]fluoren-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H10N4/c27-11-15(12-28)25-19-7-3-1-5-17(19)21-9-24-22(10-23(21)25)18-6-2-4-8-20(18)26(24)16(13-29)14-30/h1-10H |
InChI-Schlüssel |
UQNLNOFAHKFOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3C2=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


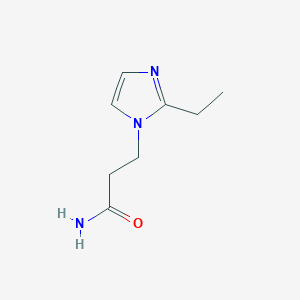
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
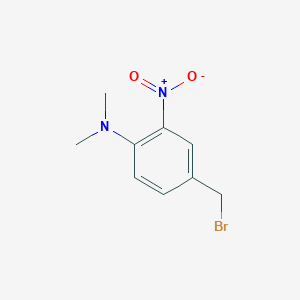

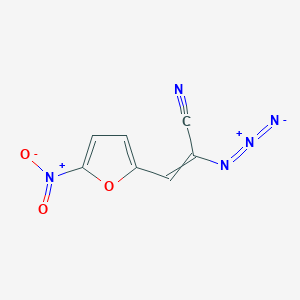
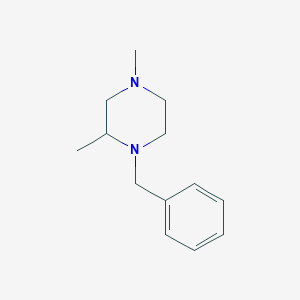
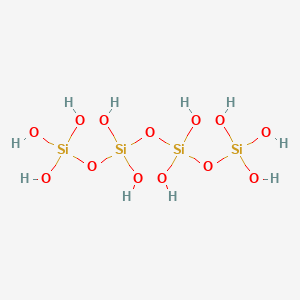
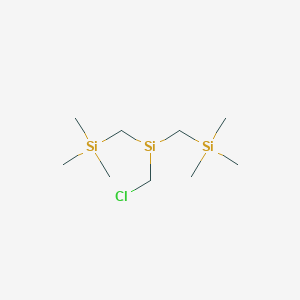
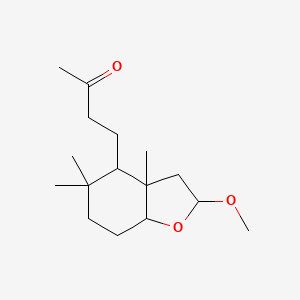
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
